molecular formula C14H23ClN2 B3027484 N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride CAS No. 1289387-81-0

N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride

Cat. No.: B3027484
CAS No.: 1289387-81-0
M. Wt: 254.80
InChI Key: YSBZSQDNHSHSCS-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring and a methylbenzyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
  • N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride
  • N-(4-Methylbenzyl)-1-(piperidin-3-yl)ethanamine hydrochloride

Uniqueness

N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is unique due to its specific structural features, such as the position of the piperidine ring and the methylbenzyl group. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-4-6-13(7-5-12)9-16-11-14-3-2-8-15-10-14;/h4-7,14-16H,2-3,8-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBZSQDNHSHSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-81-0
Record name 3-Piperidinemethanamine, N-[(4-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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